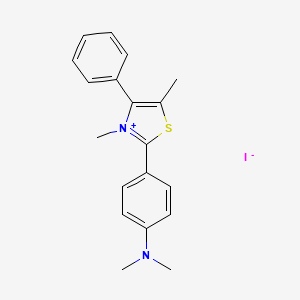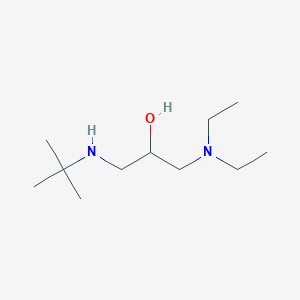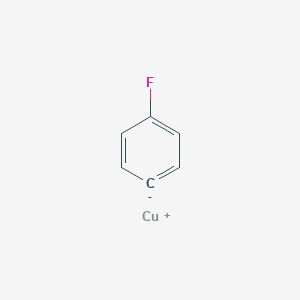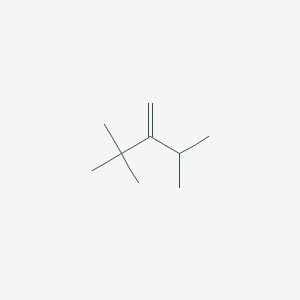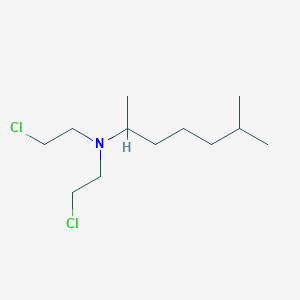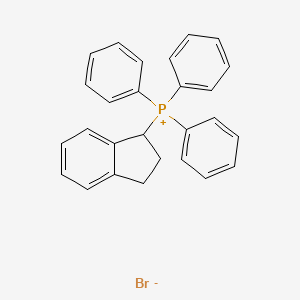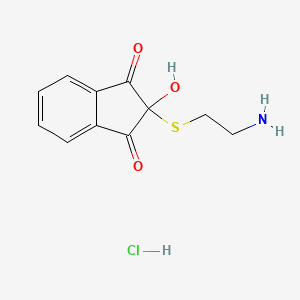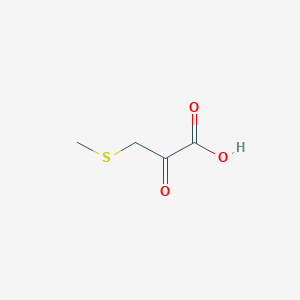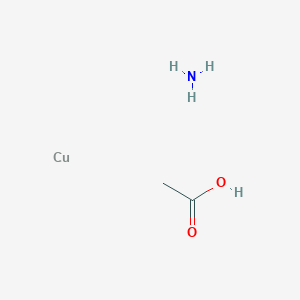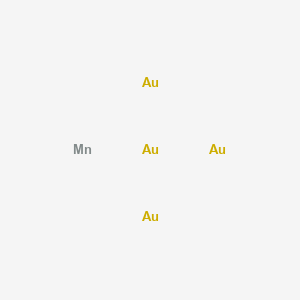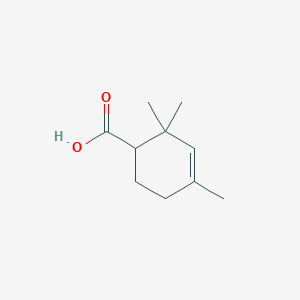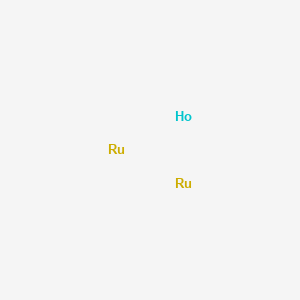
Holmium--ruthenium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium–ruthenium (1/2) is a compound consisting of holmium and ruthenium in a 1:2 ratio Holmium is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of holmium–ruthenium (1/2) typically involves the reaction of holmium chloride with ruthenium chloride in a suitable solvent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the desired compound, followed by purification through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of holmium–ruthenium (1/2) may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often employing advanced techniques such as high-temperature furnaces and automated control systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Holmium–ruthenium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or dimethyl sulfoxide, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species.
Scientific Research Applications
Holmium–ruthenium (1/2) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique electronic properties.
Medicine: Explored for its potential in cancer therapy, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of advanced materials, such as high-performance alloys and electronic components.
Mechanism of Action
The mechanism by which holmium–ruthenium (1/2) exerts its effects involves interactions with molecular targets and pathways. In catalysis, the compound facilitates the activation of reactants and the formation of intermediates, leading to the desired products. In biological applications, it may interact with cellular components, such as DNA or proteins, to induce specific effects, such as apoptosis in cancer cells.
Comparison with Similar Compounds
Holmium–ruthenium (1/2) can be compared with other similar compounds, such as:
Holmium–platinum (1/2): Similar in structure but with different catalytic and electronic properties.
Ruthenium–osmium (1/2): Shares some chemical properties with holmium–ruthenium (1/2) but differs in reactivity and applications.
Properties
CAS No. |
12055-54-8 |
|---|---|
Molecular Formula |
HoRu2 |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
holmium;ruthenium |
InChI |
InChI=1S/Ho.2Ru |
InChI Key |
IZEDTSGPXLVGJB-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
